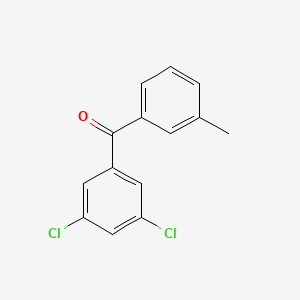

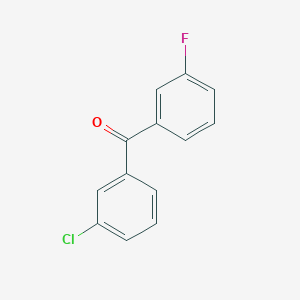

3-Chloro-3'-fluorobenzophenone

カタログ番号 B1357878

CAS番号:

75762-57-1

分子量: 234.65 g/mol

InChIキー: SDMZTGGMWKCDDG-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

- Application : The compound is used in a study investigating the solvent effects on similar molecules .

- Method : The study used the DFT/B3LYP-6311++G(d,p) method to investigate the optimized molecular structures and total energies of the molecules in different solvents .

- Results : The study found that the molecular parameters of these structures were slightly influenced by the changing solvent polarity, but the vibration frequencies and other chemical properties were very seriously affected .

- Application : The compound is synthesized for various research purposes .

- Method : The synthesis was done using a Friedel-Crafts acylation reaction, using 4-chlorobenzoyl chloride, fluorobenzene, and an AgCl3 catalyst. Vacuum distillation was used to obtain the product .

- Results : The yield of the reaction was 67.41% .

Density Functional Theory Study

Synthesis of 4-Chloro-4’-Fluorobenzophenone

- Application : The compound was synthesized to study its potential photochemical reactivity and photophysical properties .

- Method : The product of the reaction and subsequent recrystallization was characterized by various spectral analyses including mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy .

- Results : The study provided detailed characterization of the compound .

Characterization of 4-Bromo-4’-Chlorobenzophenone

Synthesis of 4-Chloro-4’-Fluorobenzophenone

- Method : The IR stretching regions characteristic of the compound were presented as well as the major splitting peaks in mass spectrometry. There were 1D and 2D H NMR experiments conducted, and they were both presented along with a labeled drawing of the compound with all H’s and C’s identified, verifying the structure of the compound .

- Results : The study provided detailed characterization of the compound .

- Application : The photochemical reduction of 4-bromo-4’-fluorobenzophenone to the resulting substituted benzopinacol was studied .

- Method : Four solutions were irradiated with UV light at 350 nm for 5, 10, 20, and 40 minutes. The samples were then studied via IR spectroscopy with the overall goal of determining Phi (reduction) .

- Results : The study provided detailed characterization of the compound .

Characterization of 4-Chloro-4’-Ethoxybenzophenone

Photochemical Reduction of 4-Bromo-4’-Fluorobenzophenone

特性

IUPAC Name |

(3-chlorophenyl)-(3-fluorophenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClFO/c14-11-5-1-3-9(7-11)13(16)10-4-2-6-12(15)8-10/h1-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDMZTGGMWKCDDG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(=O)C2=CC(=CC=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClFO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70609221 |

Source

|

| Record name | (3-Chlorophenyl)(3-fluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70609221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-3'-fluorobenzophenone | |

CAS RN |

75762-57-1 |

Source

|

| Record name | (3-Chlorophenyl)(3-fluorophenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75762-57-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Chlorophenyl)(3-fluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70609221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

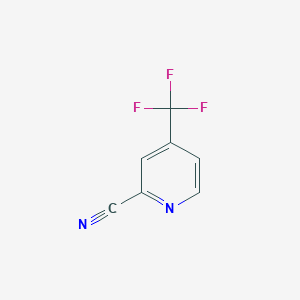

4-(Trifluoromethyl)picolinonitrile

936841-69-9

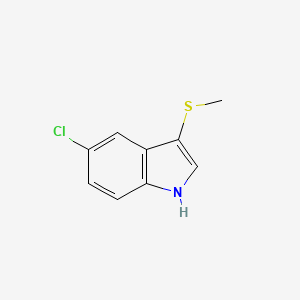

5-Chloro-3-(methylthio)-1H-indole

40015-11-0